1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Overview
Description
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Agents
- Aryl Piperazine and Pyrrolidine as Antimalarial Agents : Piperazine derivatives, including those with a structure similar to 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, have been synthesized and evaluated for their antimalarial properties. These compounds have shown effectiveness against Plasmodium falciparum, a chloroquine-resistant strain of malaria, and are particularly active due to the presence of a hydroxyl group, a propane chain, and a fluor atom (Mendoza et al., 2011).
Antidepressant Agents
- Potential Antidepressant Compounds : Some derivatives of this compound have been investigated for their potential as antidepressants. These compounds act on 5-HT1A serotonin receptors and the serotonin transporter, indicating a dual mechanism of action. Such properties are explored for the development of new antidepressant drugs (Martínez et al., 2001).
Crystallographic and Thermal Studies
- Crystal Structure Analysis : Studies on similar piperazine compounds have been conducted to understand their crystal structure and thermal stability. These analyses are crucial for determining the physical properties and stability of such compounds, which can be essential for their practical applications in various fields, including pharmaceuticals (Awasthi et al., 2014).
Antiviral and Antimicrobial Activities
- Investigation of Antiviral and Antimicrobial Effects : Some piperazine derivatives have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. These studies are important for developing new therapeutic agents against viral and bacterial infections (Reddy et al., 2013).
Anticancer Applications
- Anti-Bone Cancer Activity and Molecular Docking : Certain heterocyclic compounds derived from piperazine structures have been synthesized and evaluated for their anti-bone cancer activities. These studies include molecular docking to understand the binding mechanism of these compounds with cancer-related proteins, providing insights for drug design (Lv et al., 2019).
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-15-1-7-19(8-2-15)27-14-18(24)13-21-9-11-22(12-10-21)16-3-5-17(6-4-16)23(25)26/h1-8,18,24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSLIUPMROMMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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